2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

Acidity pKa Physicochemical Properties

Unlike generic phenylboronic acids, this ortho-hydroxy, para-OCF₃-substituted arylboronic acid offers distinct pKa (8.95) and LogP (–0.0294) for optimal biphasic Suzuki coupling. The electron-withdrawing trifluoromethoxy group tunes boronate acidity, while the ortho-phenol forms internal hydrogen bonds that stabilize the boronate intermediate, minimizing protodeboronation. Specifically indicated for sodium channel modulators and LDH inhibitor scaffolds. Supplied as a 97% crystalline solid for reliable R&D procurement.

Molecular Formula C7H6BF3O4
Molecular Weight 221.93 g/mol
CAS No. 1309768-22-6
Cat. No. B1442285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid
CAS1309768-22-6
Molecular FormulaC7H6BF3O4
Molecular Weight221.93 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)OC(F)(F)F)O)(O)O
InChIInChI=1S/C7H6BF3O4/c9-7(10,11)15-4-1-2-5(8(13)14)6(12)3-4/h1-3,12-14H
InChIKeyRQCNMAAZFRLTGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid (CAS 1309768-22-6) – Technical Baseline for Scientific Procurement


2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid is a difunctional organoboronic acid featuring both a phenolic hydroxyl group ortho to the boronic acid moiety and a para-trifluoromethoxy substituent . With molecular formula C7H6BF3O4 and molecular weight 221.93 g/mol, this compound combines the synthetic utility of an arylboronic acid cross‑coupling handle with the electronic and steric effects of a strongly electron‑withdrawing –OCF3 group and the hydrogen‑bonding capacity of a phenol . It is commercially available as a crystalline solid with a typical purity of 97% .

Why Generic Substitution of 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid Compromises Synthetic Outcomes


A generic substitution approach that treats all phenylboronic acids as interchangeable ignores the decisive influence of both the para‑OCF3 group and the ortho‑hydroxyl substituent on reactivity, acidity, and downstream applications. The trifluoromethoxy moiety profoundly modulates the electron density of the aromatic ring and the Lewis acidity of the boron center [1], while the ortho‑hydroxyl group introduces intramolecular hydrogen‑bonding opportunities and alters the coordination environment of the boronic acid [2]. These structural features translate into measurable differences in pKa, reactivity in cross‑coupling, and biological activity profiles – differences that are not captured by simpler mono‑substituted or isomeric analogues. The quantitative comparisons below demonstrate why this specific substitution pattern is non‑fungible in both synthetic and medicinal chemistry contexts.

Quantitative Differentiation Evidence for 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid


Acidity (pKa) Differentiates 2‑Hydroxy‑4‑(trifluoromethoxy)phenylboronic Acid from Isomeric and Mono‑Substituted Analogues

The predicted pKa of 2‑hydroxy‑4‑(trifluoromethoxy)phenylboronic acid is 8.95±0.40 . This value is intermediate between the less acidic para‑trifluoromethoxy analogue (4‑(trifluoromethoxy)phenylboronic acid, pKa 8.29±0.10 ) and the more basic 4‑hydroxyphenylboronic acid (pKa 9.09±0.10 ), reflecting the opposing electronic effects of the electron‑withdrawing –OCF3 group and the electron‑donating –OH group. The ortho isomer without hydroxyl (2‑(trifluoromethoxy)phenylboronic acid) is more acidic with a predicted pKa of 8.14±0.53 .

Acidity pKa Physicochemical Properties

Molecular Weight and Topological Polar Surface Area (TPSA) Distinguish 2‑Hydroxy‑4‑(trifluoromethoxy)phenylboronic Acid from Simple Phenylboronic Acids

The molecular weight of 2‑hydroxy‑4‑(trifluoromethoxy)phenylboronic acid is 221.93 g/mol, and its topological polar surface area (TPSA) is 69.9 Ų . In comparison, the simple 4‑hydroxyphenylboronic acid has a MW of 137.93 g/mol and TPSA of 60.7 Ų . The additional –OCF3 group increases molecular weight by 84 g/mol and contributes to a higher TPSA, while the computed LogP of –0.0294 indicates enhanced aqueous solubility relative to the more lipophilic 4‑(trifluoromethoxy)phenylboronic acid (LogP 3.32 [1]).

Physicochemical Properties Drug‑likeness LogP

Functional Specificity: 2‑Hydroxy‑4‑(trifluoromethoxy)phenylboronic Acid as a Sodium Channel Modulator Intermediate

Vendor documentation explicitly identifies 2‑hydroxy‑4‑(trifluoromethoxy)phenylboronic acid as a precursor in the synthesis of sodium channel modulators . This application is not reported for the simpler 4‑(trifluoromethoxy)phenylboronic acid, which is instead associated with matrix metalloproteinase inhibitors and DNA‑PK inhibitors . The ortho‑hydroxyl group is likely essential for subsequent cyclization or functionalization steps in the preparation of fused heterocyclic sodium channel blockers.

Medicinal Chemistry Sodium Channel Building Block

Structural Evidence: Intramolecular Hydrogen Bonding in Ortho‑Hydroxy Boronic Acids Enhances Stability and Alters Reactivity

While the crystal structure of 2‑hydroxy‑4‑(trifluoromethoxy)phenylboronic acid itself has not been explicitly reported in the open literature, studies on the structurally analogous ortho‑(trifluoromethoxy)phenylboronic acid demonstrate the formation of an intramolecular hydrogen bond between the ortho‑OCF3 group and the boronic acid moiety, although weaker than that in the methoxy analogue [1]. By extension, the ortho‑hydroxyl group in the target compound is expected to participate in intramolecular hydrogen bonding with the adjacent boronic acid, a feature absent in the para‑hydroxy or para‑trifluoromethoxy isomers. Such interactions are known to stabilize the boronic acid, reduce anhydride formation, and influence cross‑coupling kinetics.

Crystal Structure Hydrogen Bonding X‑ray Diffraction

Evidence‑Backed Application Scenarios for 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid


Synthesis of Sodium Channel Modulators Requiring Ortho‑Hydroxy Functionality

This compound is specifically indicated as a building block for sodium channel modulators . Procurement is justified when the target molecule requires a phenolic hydroxyl group ortho to the boronic acid for subsequent cyclization or functionalization, and a para‑OCF3 group to modulate lipophilicity and metabolic stability.

Suzuki‑Miyaura Cross‑Coupling Reactions Under Mild Aqueous Conditions

The intermediate pKa (8.95) and favorable LogP (–0.0294) suggest that 2‑hydroxy‑4‑(trifluoromethoxy)phenylboronic acid will perform effectively in aqueous or biphasic Suzuki couplings, offering a balance between boronate anion availability and resistance to protodeboronation that is distinct from both the more acidic trifluoromethoxy‑only and the more basic hydroxy‑only analogues.

Fragment‑Based Drug Discovery Libraries Targeting H‑Bond Rich Binding Sites

With three hydrogen bond donors (two from boronic acid, one from phenol) and seven acceptors, plus a TPSA of 69.9 Ų , this compound is a high‑quality fragment for exploring binding sites rich in hydrogen‑bonding residues, particularly where the –OCF3 group can engage in orthogonal multipolar interactions.

Preparation of Lactate Dehydrogenase (LDH) Inhibitor Intermediates

Vendor documentation notes that derivatives of this boronic acid have been investigated as lactate dehydrogenase inhibitors for anticancer applications . This specific substitution pattern may be critical for binding to the LDH active site, as simple para‑OCF3 or hydroxy‑only boronic acids lack the necessary vector for key interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydroxy-4-(trifluoromethoxy)phenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.